(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-18-10-12-19(13-11-18)30(28,29)26-21-9-5-4-8-20(21)25-22(27)17(15-24)14-16-6-2-1-3-7-16/h1-14,26H,(H,25,27)/b17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYADFDNIXYQT-VKAVYKQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its SMILES representation: CC(C=CC(=O)N(C1=CC=C(C=C1)F)C(=N)C#N)S(=O)(=O)N(C2=CC=CC=C2)C. This compound features a cyano group, a phenylpropene moiety, and a sulfonamide linkage, which are critical for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that related compounds within the cinnamamide class exhibit broad anticonvulsant activity. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed significant efficacy in various seizure models, including maximal electroshock and genetic models of epilepsy in rodents .
Table 1: Anticonvulsant Activity of Cinnamamide Derivatives
| Compound Name | Model Used | ED50 (mg/kg) | Route of Administration |
|---|---|---|---|
| KM-568 | Maximal Electroshock | 44.46 (mice, i.p.) | Intraperitoneal |
| KM-568 | 6-Hz Psychomotor Seizure | 71.55 (mice, i.p.) | Intraperitoneal |
| KM-568 | Frings Model | 13.21 (mice, i.p.) | Intraperitoneal |
The anticonvulsant properties of this compound are hypothesized to involve modulation of neurotransmitter systems. Notably, it may interact with GABA receptors and serotonergic pathways . These interactions suggest a multifaceted mechanism that could be further explored for therapeutic applications in epilepsy.
Cytotoxicity and Safety Profile
Toxicological evaluations have been conducted to assess the safety profile of related cinnamamide derivatives. For example, KM-568 demonstrated no mutagenic potential in Ames tests and exhibited low cytotoxicity in HepG2 and H9c2 cell lines at concentrations up to 100 µM . This safety profile is crucial for considering further preclinical development.
Case Study: Efficacy in Epilepsy Models
A comprehensive study evaluated the efficacy of a structurally similar compound in multiple seizure models. The results indicated that the compound significantly reduced seizure frequency and severity across different models, suggesting strong antiepileptogenic potential. The study highlighted the importance of the N-substituted cinnamamide moiety in conferring these properties .
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds revealed that modifications to the phenyl ring and olefin linker significantly influenced anticonvulsant activity. These findings underscore the importance of chemical structure in determining biological effects and guide future synthesis efforts aimed at optimizing therapeutic efficacy .
Q & A
Q. What are the common synthetic routes and characterization techniques for (Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and stereoselective enamide formation. Key steps include:
- Sulfonylation : Reaction of 4-fluorobenzenesulfonyl chloride with 2-aminophenyl precursors under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Enamide formation : Cyanoacetylation of the intermediate using acrylonitrile derivatives under controlled pH (e.g., acetic acid catalysis) to favor the (Z)-isomer .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the pure (Z)-isomer . Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions .
- X-ray crystallography (via SHELX or ORTEP-3) for absolute configuration determination .
Q. How is the molecular structure of this compound determined experimentally?
- Single-crystal X-ray diffraction (SCXRD) : Crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO) are analyzed using programs like SHELXL for refinement. Key metrics include bond angles, torsion angles, and hydrogen-bonding networks .
- Comparative spectroscopy : IR and Raman spectra validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .
Q. What are the standard protocols for initial biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve (Z)-isomer selectivity?
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states favoring (Z)-geometry via dipole interactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thioureas) enhance stereoselectivity. A recent study achieved 85% (Z)-isomer yield using L-proline .
- Temperature control : Lower temperatures (0–5°C) reduce thermal isomerization .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic NMR studies : Variable-temperature ¹H NMR identifies rotamers or conformational exchange affecting peak splitting .
- DFT calculations : Gaussian or ORCA software models predicted spectra, which are compared to experimental data to resolve ambiguities .
Q. What computational strategies validate target binding interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites. The scoring function evaluates hydrogen bonds (e.g., sulfonamide–Arg interactions) and hydrophobic contacts .
- Molecular dynamics (MD) : GROMACS or AMBER simulates ligand-protein stability over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How do structural modifications impact bioactivity, and how can conflicting SAR data be reconciled?
- SAR studies :
| Modification | Impact on IC₅₀ (EGFR) | Reference |
|---|---|---|
| 4-Fluorophenyl | IC₅₀ = 12 nM | |
| 4-Chlorophenyl | IC₅₀ = 8 nM | |
| 4-Methoxyphenyl | IC₅₀ = 35 nM |
- Resolving contradictions : Meta-analyses of assay conditions (e.g., ATP concentration in kinase assays) account for variability. Orthogonal assays (e.g., SPR) confirm binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
